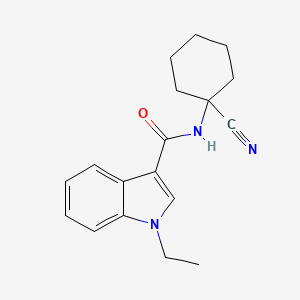![molecular formula C9H6Cl3N3OS B2483358 1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one CAS No. 1820665-66-4](/img/structure/B2483358.png)
1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an aldehyde with a primary aromatic amine . The Kabachnik–Fields reaction, which involves the reaction of an aldehyde, a primary amine, and a phosphite, is commonly used .Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Several studies have focused on the synthesis of compounds structurally related to this compound. For instance, Volovenko et al. (2001) describe the nucleophilic substitution reactions leading to the synthesis of related pyrrol-3-ones, highlighting their potential as antiischemic drugs (Y. Volovenko, T. Volovnenko, A. V. Tverdokhlebov, I. Ryabokon', 2001).
- Structural Characterization : Dmitriev et al. (2011) explored the reactions of monocyclic 1H-pyrrole-2,3-diones with thiourea, which relate to the structural properties of compounds similar to the target compound (M. Dmitriev, P. S. Silaichev, P. Slepukhin, A. N. Maslivets, 2011).
Biological Applications
- Anticancer Properties : Gomha et al. (2015) synthesized a series of thiazole derivatives and evaluated their anticancer activity, demonstrating the potential of structurally similar compounds in medical applications (S. M. Gomha, S. Riyadh, Elmahdi A. Mahmmoud, M. Elaasser, 2015).
- Antimicrobial Activity : El‐Wahab et al. (2014) investigated the antimicrobial properties of coumarin thiazole derivatives, revealing the potential of these compounds in creating antimicrobial coatings (H. A. El‐Wahab, M. A. El-Fattah, N. A. El-Khalik, H. Nassar, Mahmoud M. Abdelall, 2014).
Chemical Properties and Interactions
- Complexation Studies : Matczak-Jon et al. (2010) explored the complexation properties of compounds with thiazole derivatives, indicating the potential for forming metal complexes and highlighting the versatility of these compounds in chemical applications (E. Matczak-Jon, T. Kowalik-Jankowska, K. Ślepokura, P. Kafarski, Anna Rajewska, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3OS/c10-9(11,12)7(16)5-1-4(2-14-5)6-3-17-8(13)15-6/h1-3,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLOFMHKGMDFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C2=CSC(=N2)N)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2483277.png)
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2483278.png)


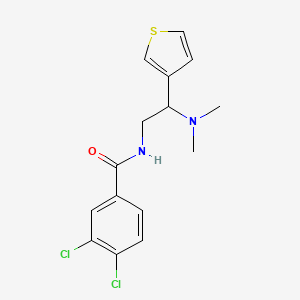
![Ethyl 1-[(4-{[(4-bromophenyl)amino]carbonyl}-2-oxopiperazin-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B2483284.png)
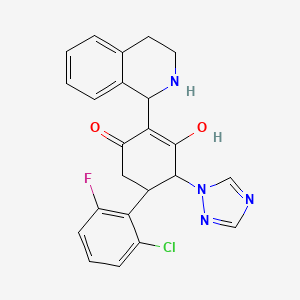
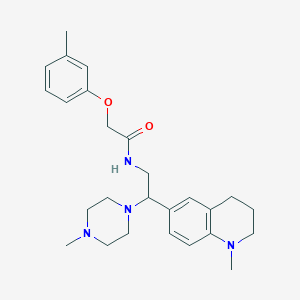

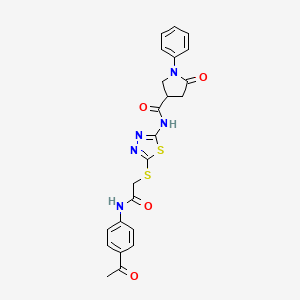
![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)
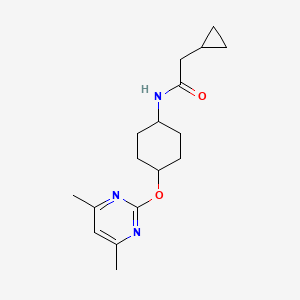
![3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride](/img/structure/B2483297.png)
